molecular formula C12H15BrO2 B1613621 4-[2-(Bromomethyl)phenoxy]tetrahydropyran CAS No. 906352-69-0

4-[2-(Bromomethyl)phenoxy]tetrahydropyran

Cat. No.: B1613621
CAS No.: 906352-69-0
M. Wt: 271.15 g/mol
InChI Key: ZFYVDBXSQARTLZ-UHFFFAOYSA-N
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Description

4-[2-(Bromomethyl)phenoxy]tetrahydropyran is a brominated aromatic ether featuring a tetrahydropyran (THP) ring linked via an oxygen atom to a bromomethyl-substituted phenyl group. This compound is of significant interest in organic synthesis, particularly as a versatile intermediate in pharmaceutical and materials chemistry. Its bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of functionalized aromatic moieties into target molecules.

Properties

IUPAC Name

4-[2-(bromomethyl)phenoxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYVDBXSQARTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640230
Record name 4-[2-(Bromomethyl)phenoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-69-0
Record name 4-[2-(Bromomethyl)phenoxy]tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(Bromomethyl)phenoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Bromomethyl)phenoxy]tetrahydropyran typically involves the reaction of 2-(bromomethyl)phenol with tetrahydropyran under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Bromomethyl)phenoxy]tetrahydropyran can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce hydroxylated or carbonylated compounds .

Scientific Research Applications

4-[2-(Bromomethyl)phenoxy]tetrahydropyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Bromomethyl)phenoxy]tetrahydropyran involves its ability to react with various nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful for modifying proteins, nucleic acids, and other biological molecules. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and physicochemical differences between 4-[2-(Bromomethyl)phenoxy]tetrahydropyran and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Applications/Reactivity
This compound Not provided C₁₂H₁₅BrO₂ 271.15 (estimated) Bromomethyl at phenyl ortho-position Cross-coupling, pharmaceutical intermediates
4-(Bromomethyl)tetrahydropyran 125552-89-8 C₆H₁₁BrO 179.057 Bromomethyl directly on THP ring Alkylation reactions
2-(4-Bromophenoxy)tetrahydropyran 36603-49-3 C₁₁H₁₃BrO₂ 257.127 Bromine at phenyl para-position Suzuki-Miyaura coupling
2-(4-Bromobenzyloxy)tetrahydro-2H-pyran 17100-68-4 C₁₂H₁₅BrO₂ 271.15 Bromobenzyloxy group Protective group in synthesis
2-(3-Bromopropoxy)tetrahydro-2H-pyran 36865-41-5 C₈H₁₅BrO₂ 223.11 Bromine on aliphatic chain Polymer chemistry
Key Observations:
  • Substituent Position: The bromomethyl group in the target compound is located at the ortho position of the phenyl ring, distinguishing it from para-substituted analogs like 2-(4-Bromophenoxy)tetrahydropyran. This positional difference influences steric effects and electronic properties during reactions .
  • Reactivity : Bromomethyl groups (e.g., in 4-(Bromomethyl)tetrahydropyran) are more reactive toward nucleophilic substitution than bromoalkoxy chains (e.g., 2-(3-Bromopropoxy)tetrahydro-2H-pyran), which are more stable but less versatile .
  • Molecular Weight : The target compound shares a similar molecular weight with 2-(4-Bromobenzyloxy)tetrahydro-2H-pyran, but their applications diverge due to differences in substituent flexibility and stability .

Biological Activity

4-[2-(Bromomethyl)phenoxy]tetrahydropyran, with the Chemical Abstracts Service (CAS) number 906352-69-0, is a compound featuring a tetrahydropyran ring and a bromomethyl-substituted phenoxy group. Its unique structure allows for various chemical interactions, making it a subject of interest in biological research, particularly in the fields of proteomics and molecular biology.

Chemical Structure and Properties

The compound has the molecular formula C12H15BrO2C_{12}H_{15}BrO_2. The presence of the bromomethyl group attached to the phenoxy ring enhances its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This characteristic is pivotal for its potential applications in modifying biomolecules.

Structural Features

FeatureDescription
Molecular FormulaC12H15BrO2C_{12}H_{15}BrO_2
Tetrahydropyran RingProvides a cyclic structure conducive to interactions
Bromomethyl GroupEnhances reactivity with biological molecules

Currently, no specific mechanism of action has been established for this compound in biological systems. However, its ability to engage in covalent bonding suggests potential roles in altering protein functions and investigating biochemical pathways.

Reactivity Profile

The compound's reactivity profile indicates that it can participate in various chemical reactions, particularly those involving nucleophilic attack. This property is significant for its application in:

  • Proteomics : Modifying proteins to study their functions.
  • Molecular Biology : Investigating interactions between biomolecules.

Case Studies and Research Findings

Despite limited direct studies on this compound, related compounds have been explored for their biological activities. For instance, compounds with similar structural features have shown promise in various therapeutic applications:

  • Anticancer Activity : Compounds with bromomethyl groups have been reported to exhibit anticancer properties by interacting with cellular pathways.
  • Enzyme Inhibition : Structural analogs have demonstrated the ability to inhibit specific enzymes, suggesting that this compound may also possess similar capabilities.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(Bromomethyl)phenolContains a bromomethyl groupPrecursor for synthesizing this compound
4-Bromophenoxy-tetrahydropyranSimilar tetrahydropyran structureDifferent reactivity due to lack of bromomethyl group
2-(4-Bromophenoxy)-tetrahydropyranContains both bromine and phenoxy functionalitiesUsed in pharmaceutical research

Applications in Research

The unique reactivity of this compound makes it a valuable tool in research settings. Its potential applications include:

  • Bioconjugation : Modifying biomolecules for targeted delivery.
  • Chemical Biology : Studying protein interactions and cellular mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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